molecular formula C14H10BrN5O3 B3726057 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol

Cat. No.: B3726057
M. Wt: 376.16 g/mol
InChI Key: SWGJLDYIAXIWHU-FRKPEAEDSA-N
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Description

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol is a complex organic compound that features a benzimidazole moiety, a hydrazone linkage, and a nitrophenol group

Properties

IUPAC Name

2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-bromo-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O3/c15-9-5-8(13(21)12(6-9)20(22)23)7-16-19-14-17-10-3-1-2-4-11(10)18-14/h1-7,21H,(H2,17,18,19)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGJLDYIAXIWHU-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazone moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The nitrophenol group can generate reactive oxygen species, causing oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol is unique due to its combination of a benzimidazole moiety, a hydrazone linkage, and a nitrophenol group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-bromo-6-nitrophenol

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